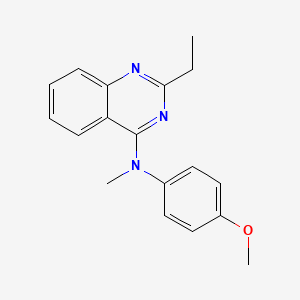

4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a methyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinazoline Core: Starting with anthranilic acid, the quinazoline core is formed through a cyclization reaction with formamide.

Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic aromatic substitution reaction using 4-methoxyphenylamine.

Methylation: The final step involves methylation of the amine group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Alkyl-substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the most promising applications of 4-Quinazolinamine is its potential as an anticancer agent. Research indicates that derivatives of quinazolinamines can inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, studies have shown that certain quinazolinamine derivatives exhibit potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical for drug resistance in cancer therapy .

Mechanism of Action

The mechanism by which 4-Quinazolinamine exerts its anticancer effects involves the inhibition of tyrosine kinases. These enzymes play a pivotal role in signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.

Anti-inflammatory and Antimicrobial Activity

In addition to its anticancer properties, 4-Quinazolinamine has been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. Furthermore, the compound has shown potential as an antimicrobial agent, making it a candidate for treating infections .

Biological Research

Biological Systems Interaction

The compound's interactions with biological systems have been explored in various studies. For example, it has been evaluated for its effects on inflammation and microbial infections. Research indicates that quinazoline derivatives can modulate biological pathways that lead to reduced inflammation and enhanced antimicrobial activity .

Materials Science

Organic Electronics

In materials science, 4-Quinazolinamine is being investigated for its electronic properties. Its structure allows it to serve as a building block for novel materials with unique electronic characteristics. This application is particularly relevant in the development of organic semiconductors and photovoltaic devices.

Case Studies

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can be compared with other quinazoline derivatives such as:

Gefitinib: A quinazoline derivative used as an anticancer drug targeting epidermal growth factor receptor (EGFR) tyrosine kinase.

Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR tyrosine kinase.

Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2/neu receptors.

Uniqueness

What sets 2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine apart is its specific substitution pattern, which may confer unique biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl- is a derivative of quinazolinamine, a class of compounds recognized for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Quinazolinamine derivatives have been shown to exhibit significant interactions with various biological targets, including ATP-binding cassette (ABC) transporters such as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). These transporters play crucial roles in drug resistance mechanisms in cancer cells.

- Inhibition of Drug Efflux : Recent studies indicate that certain quinazolinamine derivatives can inhibit BCRP and P-gp, leading to increased accumulation of chemotherapeutic agents in resistant cancer cells. For instance, a compound structurally similar to 4-Quinazolinamine was identified as a dual inhibitor of BCRP and P-gp, enhancing the efficacy of anticancer drugs like mitoxantrone in resistant cell lines .

- Cytotoxicity : The cytotoxic activity of quinazolinamine derivatives has been evaluated using various assays. For example, compounds derived from this scaffold have shown promising results against breast cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .

Biological Activities

The biological activities associated with 4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl- include:

- Anticancer Properties : Quinazolinamines have demonstrated potential as anticancer agents by targeting various cellular pathways. They can modulate the activity of key proteins involved in cell proliferation and survival .

- Antimicrobial Effects : Some derivatives exhibit antibacterial properties, particularly against drug-resistant strains such as MRSA. This suggests a potential application in treating infections where conventional antibiotics fail .

- Antioxidant Activity : The antioxidant properties of quinazolinamine derivatives have also been explored. These compounds can scavenge free radicals and chelate metal ions, contributing to their protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinamine derivatives. Key findings include:

- Substituent Effects : The presence of methoxy groups and other electron-donating substituents at specific positions on the quinazoline ring significantly enhances biological activity. For instance, modifications at the 2-position with hydroxyl or methoxy groups have been linked to improved antioxidant and anticancer activities .

- Molecular Docking Studies : Computational studies have indicated that specific structural features enhance binding affinity to target proteins, which correlates with increased potency in biological assays .

Case Studies

Several case studies highlight the effectiveness of 4-Quinazolinamine derivatives:

- Breast Cancer Resistance : A study involving a series of quinazolinamine derivatives demonstrated their ability to reverse multidrug resistance in breast cancer cells by inhibiting BCRP and P-gp, leading to enhanced drug retention and cytotoxicity .

- Antimicrobial Activity : Another investigation reported that certain quinazolinone derivatives exhibited significant antibacterial activity against MRSA strains, showcasing their potential as novel therapeutic agents in infectious diseases .

Data Summary

The following table summarizes key findings related to the biological activities and efficacy of 4-Quinazolinamine derivatives:

Properties

CAS No. |

827031-06-1 |

|---|---|

Molecular Formula |

C18H19N3O |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2-ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |

InChI |

InChI=1S/C18H19N3O/c1-4-17-19-16-8-6-5-7-15(16)18(20-17)21(2)13-9-11-14(22-3)12-10-13/h5-12H,4H2,1-3H3 |

InChI Key |

CMANRZWLVWEYKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.